molecular formula C16H17N3S B4987817 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B4987817
M. Wt: 283.4 g/mol
InChI Key: AIXOOHLFFRERFK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by dimethyl substitutions at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core and a chiral 1-phenylethylamine group at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding sites .

Properties

IUPAC Name

5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-10-12(3)20-16-14(10)15(17-9-18-16)19-11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXOOHLFFRERFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly as a calcium receptor antagonist and its implications in various therapeutic contexts. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a multicomponent strategy involving the reaction of thieno[2,3-d]pyrimidine derivatives with phenylethylamine. The resulting product exhibits specific structural characteristics conducive to biological activity.

Calcium Receptor Antagonism

Research indicates that compounds within the thieno[2,3-d]pyrimidine class, including 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, demonstrate significant inhibition of calcium receptor activity. This mechanism is crucial for regulating extracellular calcium levels, which are vital for various physiological processes such as muscle contraction and neurotransmitter release .

In Vitro Studies

In vitro studies have shown that the compound exhibits potent activity against specific targets:

  • Colony-Stimulating Factor 1 Receptor (CSF1R) : The compound has been tested for its inhibitory effects on CSF1R, a receptor involved in macrophage differentiation. It demonstrated subnanomolar enzymatic inhibition, suggesting a strong potential for therapeutic applications in diseases where macrophage activity is dysregulated .
  • Antitumor Activity : In a study assessing various thieno[2,3-d]pyrimidine derivatives for their anticancer properties, several compounds exhibited IC50 values ranging from 23.2 to 49.9 μM against breast cancer cell lines. The structure-activity relationship indicated that modifications in the aryl group significantly influenced antitumor potency .

Structure-Activity Relationship (SAR)

The biological activity of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is closely related to its structural components.

Modification Effect on Activity
Methylation at N4Increased CSF1R activity
Variation in Aryl GroupSignificant impact on potency against cancer cells
Substituents on ThienoAltered receptor selectivity

This table summarizes how different modifications can enhance or reduce the biological activity of the compound.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidines revealed that compounds structurally similar to 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine were evaluated for their efficacy against various cancer cell lines. The results indicated that specific structural features contributed to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Calcium Homeostasis

Another investigation focused on the role of calcium receptor antagonists in maintaining calcium homeostasis in mammalian systems. The study illustrated how compounds like 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine could modulate calcium levels effectively, which is critical for preventing pathological conditions associated with calcium imbalance .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of a series of thieno[2,3-d]pyrimidin-4-amines and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells, indicating potential as novel anticancer agents .

Anti-inflammatory Properties
The compound's structural analogs have been investigated for anti-inflammatory effects. In a comparative study, certain thienopyrimidine derivatives displayed activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds showed a high safety profile with minimal ulcerogenic effects .

Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this scaffold exhibited activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Synthesis and Derivative Development

The synthesis of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as palladium-catalyzed coupling reactions or cyclization processes involving thiourea derivatives .

Synthesis Pathway Overview

StepReaction TypeKey ReagentsConditions
1CouplingPalladium catalyst50°C - 60°C
2CyclizationThiourea derivativesVaries depending on substrate
3FunctionalizationAlkylating agentsAmbient conditions

Case Studies and Findings

Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Breast Cancer Study : A recent study focused on the anticancer activity of thieno[2,3-d]pyrimidin-4-amines against MCF-7 breast cancer cells. The study found that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways .
  • Inflammation Model : In an animal model of inflammation, compounds exhibited significant reductions in paw edema when compared to control groups treated with standard NSAIDs like diclofenac .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Reference
5,6-Dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (Target Compound) 5,6-dimethyl; N-(1-phenylethyl) 323.44* Not explicitly reported (assumed EGFR inhibition) N/A
(R)-6-Bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (Compound 1) 6-bromo; N-(1-phenylethyl) 335.24 EGFR inhibitor (nanomolar potency)
Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine) 5,6-dimethyl; N-(benzyl-pyrrolidinyl) 496.64 Lipogenesis inhibitor (FASN target)
N-Cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine 5,6-dimethyl; N-cyclopentyl 247.36 Not reported (structural analogue)
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 6-phenyl; N-(4-fluorobenzyl) 335.40 ErbB kinase inhibitor (covalent binding)

*Calculated based on molecular formula C₁₇H₁₉N₃S.

Key Observations:

Substituent Position and Activity :

  • The 5,6-dimethyl substitution in the target compound and Fasnall likely enhances metabolic stability compared to halogenated analogues (e.g., 6-bromo in Compound 1) .
  • The phenylethylamine group in the target compound may improve solubility compared to bulkier pyrrolidinyl (Fasnall) or cyclopentyl substituents .

Biological Target Specificity: Compound 1 and its Heck coupling derivatives (e.g., acrylate adducts) show nanomolar EGFR inhibition, suggesting that the phenylethylamine moiety is critical for ATP-binding site interaction . Fasnall’s benzyl-pyrrolidinyl group redirects activity toward fatty acid synthase (FASN), highlighting how amine substituents dictate target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Compound 1, involving palladium-catalyzed cross-coupling or nucleophilic displacement reactions .
  • Microwave-assisted synthesis (e.g., in ) could optimize yields for analogues with sterically hindered substituents .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Parameters
Compound Name LogP* Solubility (µM) IC₅₀ (EGFR) Selectivity Notes
Target Compound ~3.5 Not reported N/A Predicted improved CNS penetration vs. Fasnall
Compound 1 3.8 Low 0.4 nM High EGFR selectivity
Fasnall 4.2 Moderate N/A FASN inhibition (IC₅₀ = 90 nM)
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 4.0 Low 1.2 nM ErbB1/ErbB2 dual inhibition

*Calculated using fragment-based methods.

Key Findings:
  • Lipophilicity : The target compound’s LogP (~3.5) is lower than Fasnall’s (4.2), suggesting better aqueous solubility and oral bioavailability.
  • Target Engagement : The phenylethylamine group in Compound 1 and the target compound may mimic adenine-binding motifs in kinases, enhancing EGFR affinity .
  • Selectivity Challenges : Bulky substituents (e.g., pyrrolidinyl in Fasnall) reduce off-target effects but may limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via a multi-step approach:

Cyclocondensation : React 2-aminothiophene-3-carboxylate derivatives with appropriate ketones or aldehydes under acidic conditions to form the thieno[2,3-d]pyrimidine core .

Nucleophilic Substitution : Introduce the (1-phenylethyl)amine moiety via a Buchwald-Hartwig coupling or direct displacement reaction using NaBH₃CN as a reducing agent to stabilize intermediates .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

  • Optimization : Adjust reaction temperature (60–90°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of core to amine) to improve yields (target ≥75%) .

Q. Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of dimethyl groups (e.g., δ 2.3–2.5 ppm for methyl protons) and the presence of the phenylethyl chain (aromatic protons at δ 7.2–7.4 ppm) .
  • IR Spectroscopy : Validate amine N–H stretches (~3400 cm⁻¹) and C=S/C=N vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352) and fragmentation patterns .
    • Cross-Validation : Compare spectral data with structurally analogous thienopyrimidines to resolve ambiguities .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

  • Assays :

  • Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or kinases using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial Activity : Employ broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
    • Controls : Include known inhibitors (e.g., methotrexate for DHFR) and solvent-only blanks .

Advanced Research Questions

Q. How do substituent variations on the thieno[2,3-d]pyrimidine core affect biological activity, and what methodologies identify key pharmacophores?

  • SAR Strategies :

Systematic Substitution : Synthesize analogs with halogens, methoxy, or bulky groups at positions 5/6 and compare bioactivity .

Computational Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1U72) and identify H-bond donors/acceptors .

  • Key Findings : Methyl groups at 5/6 enhance lipophilicity and membrane permeability, while electron-withdrawing substituents improve enzyme affinity .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values for the same target)?

  • Root Causes :

  • Purity Issues : Validate compound integrity via HPLC (≥95% purity) to exclude impurities affecting assays .
  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentration (for kinase assays) .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. How can computational chemistry predict reactivity and guide experimental design for novel derivatives?

  • Methods :

  • DFT Calculations : Optimize transition states (Gaussian 16) to predict regioselectivity in nucleophilic substitutions .
  • Molecular Dynamics : Simulate solvation effects (water/DMSO) on conformational stability .
    • Application : Prioritize synthetic routes with lower activation energies (ΔG‡ < 25 kcal/mol) to reduce trial-and-error experimentation .

Q. What are the challenges in resolving its crystal structure, and how does this inform molecular interactions?

  • Crystallography :

  • Challenges : Low crystal quality due to flexible phenylethyl chain; optimize vapor diffusion (ether/pentane) for slow crystallization .
  • Insights : X-ray data reveal planar thienopyrimidine cores and π-π stacking with aromatic residues in target proteins .

Q. How to design experiments to study metabolic stability and degradation pathways?

  • Approach :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Degradation Products : Identify oxidative metabolites (e.g., N-oxide formation) using high-resolution mass spectrometry .

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